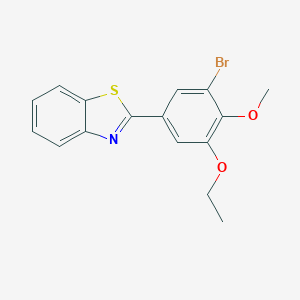
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB is a benzothiazole derivative that contains a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole can be challenging, which can limit its availability for research.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in research. One area of interest is its potential use as a fluorescent probe for detecting zinc ions in biological systems. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could be further investigated for its antitumor, anti-inflammatory, and antiviral activities. The development of more efficient synthesis methods for 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could also facilitate its use in research.
Métodos De Síntesis
The synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole involves a series of reactions that start with the condensation of 2-aminobenzenethiol with 3-bromo-4-methoxyacetophenone in the presence of a base. The resulting intermediate is then reacted with ethyl iodide to form 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Propiedades
Nombre del producto |
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
|---|---|
Fórmula molecular |
C16H14BrNO2S |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNO2S/c1-3-20-13-9-10(8-11(17)15(13)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3 |
Clave InChI |
MTTWGITVCSZUQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)